ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate
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Overview
Description
ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is an organic compound with significant potential in various scientific fields. This compound is known for its versatility and is used in a range of applications from pharmaceuticals to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate typically involves the reaction of 3-phenoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester: Similar in structure but with different substituents on the phenyl ring.
Ethyl 2-cyano-3-phenyl-2-propenoate: Another structurally related compound with distinct chemical properties.
Uniqueness
ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate stands out due to its unique phenoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This makes it particularly valuable in specialized applications .
Biological Activity
Ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H16N2O2
Molecular Weight: 296.33 g/mol
SMILES Notation: CC(=O)/C(=C/C1=CC=CC=C1)OC2=CC=CC=C2/C#N
The compound features a cyano group and a phenoxyphenyl moiety, which are believed to contribute to its biological activity by interacting with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated the sodium salt of a related compound against Ehrlich ascites carcinoma (EAC) cells in vivo. The results indicated significant chemopreventive effects, with the compound reducing both EAC cell volume and count. The mechanism involved apoptosis induction through increased expression of caspase 3 and decreased levels of osteopontin .
Antimicrobial and Antifungal Properties
The compound has also been investigated for its antimicrobial and antifungal properties. Its unique structural features allow it to interact with biological targets that are crucial for microbial survival. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition against various pathogens, suggesting potential applications in treating infections.
The biological activity of this compound is attributed to its ability to modulate specific molecular pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival, leading to enhanced apoptosis.
- Receptor Interaction: It interacts with cellular receptors that mediate inflammatory responses, potentially reducing tumor growth and metastasis.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Significant reduction in EAC cell volume/count | |
Antimicrobial | Effective against various bacterial strains | |
Antifungal | Notable inhibition of fungal growth |
Table 2: Mechanism Insights
Mechanism | Description | References |
---|---|---|
Apoptosis Induction | Increased caspase 3 expression | |
Enzyme Inhibition | Targeting key enzymes in cancer pathways | |
Receptor Modulation | Interaction with inflammatory mediators |
Case Studies
- In Vivo Evaluation Against EAC Cells : A study demonstrated that treatment with the sodium salt of this compound resulted in significant tumor reduction in female mice. Histopathological analysis showed improved liver and kidney tissues without adverse effects, indicating a favorable safety profile alongside efficacy .
- Antimicrobial Testing : Various derivatives were tested against a panel of microbial strains, showing promising results in inhibiting growth, which supports further exploration for therapeutic applications.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-21-18(20)15(13-19)11-14-7-6-10-17(12-14)22-16-8-4-3-5-9-16/h3-12H,2H2,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIIAGDFTJLEAY-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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